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Compound of Interest

Compound Name: 5-(3-Methylphenyl)indoline
CAS No.: 893739-02-1
Cat. No.: B3164852

Get Quote

CAS Registry Number: 893739-02-1 Chemical Formula: CisH1isN Molecular Weight: 209.29
g/mol Target Class: Biaryl Indoline Scaffold (Kinase Inhibitor/GPCR Ligand Precursor)

Executive Summary

This technical guide outlines the robust synthesis of 5-(3-Methylphenyl)indoline, a critical
intermediate in medicinal chemistry often utilized in the development of 5-LOX inhibitors, sEH
inhibitors, and various receptor antagonists.

The synthesis is approached via two distinct, high-fidelity pathways. The Indole-Reduction
Route (Pathway A) is designated as the primary protocol due to the higher commercial
availability and oxidative stability of the indole starting material. The Protected-Indoline Route
(Pathway B) is presented as an alternative for workflows where the indoline core is already
established.

Key Technical Advantages of These Protocols:

o Chemoselectivity: Optimized catalyst systems prevent defluorination or deboronation side
reactions.
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» Scalability: Protocols are designed to minimize chromatographic burden, utilizing
precipitation and crystallization where possible.

e Modular Design: The Suzuki-Miyaura coupling conditions are adaptable to other aryl boronic
acids.

Retrosynthetic Analysis & Pathway Logic

The construction of the 5-(3-methylphenyl)indoline core relies on the formation of the C5—
C(Ar) biaryl bond.

¢ Disconnection: C5—-C(Ar) bond via Palladium-catalyzed cross-coupling.
o Precursors: 5-Halo-substituted indole/indoline and 3-Methylphenylboronic acid.

o Strategic Decision: Indolines are susceptible to oxidation to indoles under vigorous aerobic
conditions. Therefore, cross-coupling is performed either on the indole (followed by
reduction) or on an N-protected indoline to ensure electronic stabilization.

Visual Synthesis Workflow
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Figure 1: Dual-pathway strategy for the synthesis of 5-(3-Methylphenyl)indoline. Pathway A
(Indole Route) is preferred for stability.

Pathway A: The Indole-Reduction Route (Primary)

This route is preferred for its operational simplicity and the stability of the intermediates.
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Step 1: Suzuki-Miyaura Coupling

Reaction: 5-Bromoindole + 3-Methylphenylboronic acid - 5-(3-Methylphenyl)indole

Parameter Specification Rationale

Bidentate ligand prevents
Catalyst Pd(dppf)Clz2-:CH2Clz (3-5 mol%) catalyst deactivation; robust

against air.

Promotes solubility of boronic

Solvent 1,4-Dioxane : Water (4:1) ) ) )
acid and inorganic base.
) Facilitates transmetalation;
Base K2COs (2.0 - 3.0 equiv) ) ]
milder than hydroxides.
] Sufficient activation energy
Temp/Time 80-90 °C, 4-12 h _ _ _
without degrading the indole.
Protocol:

e Charge a reaction vessel with 5-bromoindole (1.0 equiv), 3-methylphenylboronic acid (1.2
equiv), and K2COs (2.5 equiv).

e Add solvent mixture (Dioxane/Water, 4:1, degassed).
o Add Pd(dppf)Clz (0.05 equiv) under an inert atmosphere (N2 or Ar).
e Heat to 85 °C with vigorous stirring. Monitor by TLC/LCMS (Target M+H = 208).

o Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na2SOa4 and
concentrate.[1]

« Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: Selective Reduction of Indole to Indoline
Reaction: 5-(3-Methylphenyl)indole — 5-(3-Methylphenyl)indoline
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Mechanism: Protonation of the C3-position creates an iminium species, which is irreversibly
reduced by the hydride source.

Reagent Role Notes

Stable in acidic media;

NaBHsCN Reducing Agent ) o
selective for iminium ions.[2]
) ) ] Activates the indole C2=C3
Glacial Acetic Acid Solvent & Proton Source
bond.
Protocol:

Dissolve 5-(3-methylphenyl)indole (1.0 equiv) in glacial acetic acid (0.1 M concentration).
e Cool to 10-15 °C.

e Add sodium cyanoborohydride (NaBHsCN, 3.0 equiv) portion-wise (Caution: Exothermic,
potential HCN evolution—conduct in fume hood).

e Allow to warm to RT and stir for 2—4 hours.
e Quench: Pour into ice water. Basify carefully with NaOH or NH4sOH to pH > 10.
o Extraction: Extract with DCM or EtOAc. The product is now the free base indoline.

 Purification: If necessary, pass through a short silica plug. Indolines are prone to oxidation;
store under inert gas or as a salt (e.g., HCI salt).

Pathway B: The Protected Indoline Route
(Alternative)

Use this route if starting directly from 5-bromoindoline.[3][4] Direct coupling of unprotected 5-
bromoindoline is possible but often suffers from lower yields due to catalyst poisoning by the
free amine or oxidation.

Step 1: N-Protection
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» Reagents: Di-tert-butyl dicarbonate (Boc20), TEA, DCM.

e Outcome:N-Boc-5-bromoindoline. This stabilizes the nitrogen lone pair.
Step 2: Suzuki Coupling[1][10]

» Conditions: Identical to Pathway A (Pd(dppf)Clz, K2COs, Dioxane/Hz20).

e Note: The N-Boc group is stable under these basic conditions.

Step 3: Deprotection
o Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCI in Dioxane.

e Protocol: Stir N-Boc-intermediate in TFA/DCM at RT for 1 hour. Evaporate volatiles.
Neutralize with saturated NaHCOs to obtain the free base 5-(3-methylphenyl)indoline.

Analytical Characterization (Expected Data)
For the final product, 5-(3-Methylphenyl)indoline:
« Physical State: Off-white to pale yellow oil or low-melting solid (free base).
e 1H NMR (400 MHz, CDCl3):
o Indoline Core:[5][6] ~3.0 ppm (t, 2H, C3-H), ~3.6 ppm (t, 2H, C2-H).

o Aromatic: Signals in the 6.5-7.5 ppm region. The C4 and C6 protons of the indoline will
show coupling consistent with 5-substitution.

o Methyl Group:[5][6] Singlet at ~2.3-2.4 ppm (Ar-CHs).
o NH:[7] Broad singlet around 3.5-4.0 ppm (exchangeable).

e Mass Spectrometry: ESI (+) m/z = 210.1 [M+H]*.

Safety & Critical Control Points
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Hazard Mitigation

Highly toxic; liberates HCN in strong acid.[2]
Cyanoborohydride (NaBHsCN) Use in a well-ventilated hood. Quench waste
with bleach (hypochlorite) to oxidize cyanide.

Drug development requires low metal limits (<10
Palladium Residues ppm). Use metal scavengers (e.g., SiliaMetS®)

or charcoal filtration post-reaction.

Indolines oxidize to indoles in air over time.
Indoline Oxidation Store at -20 °C under Argon/Nitrogen. Convert

to HCI salt for long-term stability.
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Compound Registry

o Sigma-Aldrich. "5-(3-Methylphenyl)indoline Product Entry (CAS 893739-02-1)."[11] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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